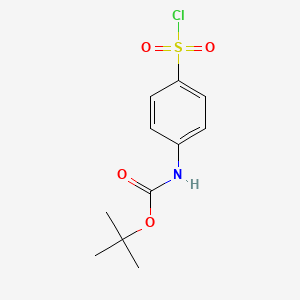

tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-chlorosulfonylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKQJXYLFMTDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701783 | |

| Record name | tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269747-25-3 | |

| Record name | tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

This document provides a comprehensive technical overview for the synthesis of tert-butyl (4-(chlorosulfonyl)phenyl)carbamate (CAS No: 269747-25-3), a critical bifunctional reagent in modern organic synthesis and pharmaceutical development. Its unique structure, featuring a Boc-protected amine and a reactive sulfonyl chloride, makes it an invaluable building block for introducing sulfonamide functionalities into complex molecules. This guide delves into the mechanistic underpinnings, a field-proven experimental protocol, and the stringent safety measures required for a successful and reproducible synthesis.

Strategic Imperatives in the Synthesis Design

The synthesis of this compound is a classic example of strategic functional group manipulation. The primary challenge lies in executing a selective electrophilic aromatic substitution (chlorosulfonation) on an aniline derivative without triggering undesirable side reactions.

The Rationale for Amine Protection

Direct chlorosulfonation of a precursor like 4-aminobenzenesulfonic acid or p-phenylenediamine is not feasible. The free amino group (-NH2) presents two major obstacles:

-

Basicity and Ring Deactivation: In the presence of a strong acid like chlorosulfonic acid, the highly basic amino group would be immediately protonated to form an anilinium ion (-NH3+). This positively charged group is strongly deactivating and a meta-director for subsequent electrophilic substitution, preventing the formation of the desired para-substituted product.[1]

-

Nucleophilicity and Side Reactions: A free amine is a potent nucleophile. It could potentially react with the sulfonyl chloride moiety of another molecule, leading to polymerization or the formation of complex, inseparable side products.

To circumvent these issues, the amine must be "protected." The tert-butoxycarbonyl (Boc) group is an ideal choice. It effectively converts the amine into an amide, which significantly reduces the nucleophilicity and basicity of the nitrogen atom due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.[1] This protection strategy ensures the regioselective para-chlorosulfonation and prevents intermolecular side reactions. The direct precursor for this synthesis, tert-butyl (4-aminophenyl)carbamate, already incorporates this essential protective group.[2][3]

The Chlorosulfonation Mechanism

The core transformation is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as both the reagent and the acidic medium. The electrophile is generated in situ, and the Boc-protected aniline ring, being activated by the amide group (an ortho, para-director), undergoes substitution primarily at the para position relative to the bulky protecting group.

Experimental Synthesis Protocol

This protocol details the chlorosulfonation of commercially available tert-butyl (4-aminophenyl)carbamate. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Reagents and Equipment

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Purity | Key Properties |

| tert-Butyl (4-aminophenyl)carbamate | 71026-66-9 | 208.26 | ≥98% | Starting material; moisture-sensitive solid.[3] |

| Chlorosulfonic Acid | 7790-94-5 | 116.52 | ≥99% | Highly corrosive; reacts violently with water.[4] |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Solvent. |

| Deionized Water | 7732-18-5 | 18.02 | N/A | For workup. |

| Crushed Ice | N/A | N/A | N/A | For quenching the reaction. |

| Equipment | ||||

| Three-neck round-bottom flask | ||||

| Mechanical stirrer | ||||

| Thermometer | ||||

| Addition funnel | ||||

| Ice-salt bath | ||||

| Büchner funnel and filtration flask |

Synthesis Pathway Visualization

Caption: Reaction scheme for the synthesis of the target compound.

Step-by-Step Procedure

-

Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon). Place the flask in an ice-salt bath for cooling.

-

Reagent Charging: Carefully charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents relative to the starting material). Begin stirring and cool the acid to a temperature between 0 °C and 5 °C.

-

Substrate Addition: Dissolve tert-butyl (4-aminophenyl)carbamate (1.0 eq) in a minimal amount of anhydrous dichloromethane. Transfer this solution to the addition funnel.

-

Controlled Reaction: Add the substrate solution dropwise to the cold, stirring chlorosulfonic acid over 30-60 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition. The reaction is exothermic and evolves significant amounts of hydrogen chloride gas.[5]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion. The mixture will typically become a thick slurry.

-

Reaction Quench: In a separate large beaker, prepare a mixture of crushed ice and water. While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into it. This step is highly exothermic and must be performed with extreme caution in a fume hood.[5]

-

Product Isolation: The product will precipitate as a white or off-white solid. Allow the slurry to stir for 15-20 minutes, then collect the solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the product under vacuum to yield this compound.

Product Specification and Safety Mandates

Product Characterization

| Property | Specification |

| Appearance | Colorless to light yellow solid.[6] |

| Molecular Formula | C₁₁H₁₄ClNO₄S. |

| Molecular Weight | 291.76 g/mol . |

| Melting Point | 78-82 °C.[6] |

| Purity (Typical) | ≥98%.[7] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water.[6] |

| Storage | Store under an inert atmosphere at 2-8 °C. |

Mandatory Safety Protocols: Handling Chlorosulfonic Acid

Chlorosulfonic acid is an extremely hazardous substance that demands rigorous safety protocols. It is highly corrosive, causes severe skin and eye burns, and reacts violently with water, releasing toxic gases.[4][8][9][10]

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a full-face shield, and a lab coat. An acid-resistant apron and boots are also recommended.[9][11]

-

Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[4][10]

-

Handling:

-

Spill Response:

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Conclusion

The synthesis of this compound is a robust and scalable process when executed with a firm understanding of the underlying chemical principles and a strict adherence to safety protocols. The strategic use of the Boc protecting group is key to achieving high yields of the desired para-substituted product. By following the detailed protocol and safety mandates outlined in this guide, researchers and drug development professionals can reliably produce this versatile and valuable synthetic intermediate.

References

-

ChemBK. (2024). tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Available at: [Link]

-

DuPont. (1980). Chlorosulfonic Acid Properties, Uses, Storage and Handling. Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]

- Google Patents. (n.d.). CH371128A - Process for the preparation of disulfamylanilines.

-

Multistep Synthesis Protecting Groups. (n.d.). University of South Florida Scholar Commons. Available at: [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Available at: [Link]

-

Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Available at: [Link]

- Jackson, R. F. W. (2004). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.

-

Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. Available at: [Link]

-

PubChemLite. (2025). This compound (C11H14ClNO4S). Available at: [Link]

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 71026-66-9|tert-Butyl (4-aminophenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. 269747-25-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. macro.lsu.edu [macro.lsu.edu]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

A Technical Guide to the Physicochemical Properties and Applications of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate, a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, spectroscopic signature, reactivity profile, and established protocols for its synthesis and handling. By integrating data from authoritative sources with practical insights, this guide serves as an essential resource for professionals leveraging this compound as a critical building block in the design and development of novel chemical entities.

Chemical Identity and Structure

This compound is a key organic intermediate characterized by the presence of two distinct functional groups: a reactive sulfonyl chloride and a stable, acid-labile tert-butyloxycarbonyl (Boc) protected amine. This unique architecture makes it an invaluable tool for introducing a protected sulfanilamide moiety into complex molecules.

| Identifier | Value |

| CAS Number | 269747-25-3[1][2] |

| Molecular Formula | C₁₁H₁₄ClNO₄S[3][4] |

| Molecular Weight | 291.75 g/mol [4][5][6] |

| IUPAC Name | tert-butyl N-(4-chlorosulfonylphenyl)carbamate[3] |

| Common Synonyms | N-Boc-4-aminobenzenesulfonyl chloride; 4-(BOC-AMINO)-BENZENESULFONYL CHLORIDE; [4-(Chlorosulfonyl)phenyl]carbamic acid tert-butyl ester[6] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl[3] |

| InChI Key | XUKQJXYLFMTDNU-UHFFFAOYSA-N[3] |

Core Physicochemical Properties

The physical and chemical properties of this reagent are critical for its appropriate handling, reaction setup, and purification. The compound is a solid at room temperature with limited water solubility, necessitating the use of organic solvents for reactions.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [1][6] |

| Melting Point | 78-82 °C | [1] |

| Boiling Point | 346.7 ± 25.0 °C (Predicted) | [6] |

| Density | 1.356 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in ethanol; almost insoluble in water. | [1] |

| pKa | 12.49 ± 0.70 (Predicted) | [6] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [6] |

Molecular Reactivity and Mechanistic Insights

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. Understanding this duality is paramount for strategic synthetic planning.

-

Sulfonyl Chloride (-SO₂Cl): This group is a potent electrophile. The sulfur atom is highly susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonates, and thiosulfonates, respectively. This reaction is the cornerstone of its application as a scaffold-introducing agent. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

Boc-Carbamate (-NHBoc): The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen.[7] It is stable under a wide range of nucleophilic and basic conditions, allowing for selective reactions at the sulfonyl chloride moiety.[8] The Boc group's primary value lies in its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which cleanly cleaves it to reveal the free amine via a stable tert-butyl cation intermediate.[7]

Caption: General reaction pathway of the title compound with a nucleophile.

Synthesis and Purification Protocol

The synthesis of this compound is generally achieved through a two-step process starting from p-aminobenzenesulfonic acid. This protocol provides a self-validating pathway to the desired product.

Step 1: Boc Protection of p-Aminobenzenesulfonic Acid

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminobenzenesulfonic acid in a suitable aqueous base (e.g., sodium hydroxide solution).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution, either neat or dissolved in a solvent like THF.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Workup: Acidify the reaction mixture to precipitate the N-Boc protected product. Filter the solid, wash with water, and dry under vacuum. The causality for this step is the protection of the nucleophilic amine before the introduction of the highly electrophilic chlorosulfonyl group in the next step, preventing polymerization.[1]

Step 2: Chlorination to form Sulfonyl Chloride

-

Setup: In a flask under an inert atmosphere (N₂ or Ar), suspend the dried N-Boc intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Carefully add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.

-

Reaction: Stir the reaction at room temperature or with gentle heating. The reaction releases gaseous byproducts and should be performed in a well-ventilated fume hood.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final white to light yellow solid. The use of an inert atmosphere is critical as the sulfonyl chloride product is highly sensitive to moisture.[1]

Caption: Two-step synthesis workflow for the title compound.

Spectroscopic Profile

Characterization of the compound relies on standard spectroscopic methods. The expected data provides a clear fingerprint for identity and purity verification.

-

¹H NMR: The spectrum is characterized by a distinct AA'BB' pattern for the para-substituted aromatic protons (two doublets, integrating to 2H each). A sharp singlet integrating to 9H appears around 1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group. A broad singlet for the N-H proton is also observable.

-

¹³C NMR: Key signals include the carbamate carbonyl carbon (~150-155 ppm), the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), and four distinct signals for the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands include an N-H stretch (~3300 cm⁻¹), a strong C=O stretch for the carbamate (~1700-1730 cm⁻¹), and two strong, sharp bands for the asymmetric and symmetric S=O stretches of the sulfonyl chloride group (~1370 cm⁻¹ and ~1170 cm⁻¹, respectively).

-

Mass Spectrometry: High-resolution mass spectrometry provides confirmation of the elemental composition.

Predicted Collision Cross Section (CCS) Data [3]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 292.04048 | 160.9 |

| [M+Na]⁺ | 314.02242 | 169.2 |

| [M-H]⁻ | 290.02592 | 165.2 |

Applications in Drug Development and Organic Synthesis

The primary application of this reagent is as a versatile building block for synthesizing sulfonamides, a class of compounds with broad therapeutic relevance, including antibacterial, diuretic, and hypoglycemic agents.

-

Scaffold Introduction: It allows for the direct installation of a 4-(Boc-amino)phenylsulfonyl group onto a target molecule containing a nucleophilic handle (e.g., an amine).

-

Orthogonal Synthesis: After formation of the sulfonamide linkage, the Boc group can be selectively removed under acidic conditions without affecting other acid-stable functional groups, unmasking a primary aromatic amine for further functionalization. This strategic protection-deprotection sequence is fundamental in multi-step syntheses.[9]

-

Library Synthesis: Its well-defined reactivity makes it an ideal reagent for parallel synthesis and the creation of compound libraries for high-throughput screening in drug discovery campaigns. The carbamate motif itself is a key structural feature in many approved drugs, valued for its ability to act as a stable amide bond surrogate.[10]

Safety, Handling, and Storage

Due to its reactive nature, proper safety protocols must be strictly followed when handling this compound.

GHS Hazard Information [5][11]

| Pictogram | GHS05 |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338 |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always use in a certified fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1]

-

Incompatibilities: Avoid contact with water, strong acids, bases, and oxidizing agents.[12] The sulfonyl chloride group will readily hydrolyze upon contact with moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is required to prevent degradation.[6]

-

Spill & Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local regulations. Do not allow it to enter drains.[13]

Conclusion

This compound is a highly valuable and versatile bifunctional reagent. Its combination of a moisture-sensitive sulfonyl chloride for nucleophilic substitution and an acid-labile Boc-protected amine provides a powerful tool for synthetic chemists. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development.

References

-

ChemBK. (2024). tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate. Retrieved from [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

Capot Chemical. MSDS of Tert-butyl[4-(chlorosulfonyl)phenyl]carbamate. Retrieved from [Link]

-

Chemsrc. tert-Butyl [(4-methylphenyl)sulfonyl]carbamate. Retrieved from [Link]

-

PubChemLite. This compound (C11H14ClNO4S). Retrieved from [Link]

-

Supporting Information for a related study. Retrieved from [Link]

-

Aaron Chemicals LLC. This compound. Retrieved from [Link]

-

Wikipedia. Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

ResearchGate. I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. Retrieved from [Link]

-

Hebei Bozheng Chemical Co., Ltd. BOC Protection and Deprotection. Retrieved from [Link]

-

Semantic Scholar. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. PubChemLite - this compound (C11H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. 269747-25-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. TERT-BUTYL [4-(CHLOROSULFONYL)PHENYL]CARBAMATE | 269747-25-3 [amp.chemicalbook.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. BOC Protection and Deprotection [ja.bzchemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 269747-25-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 12. capotchem.cn [capotchem.cn]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate: A Strategic Reagent in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate, CAS number 269747-25-3. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this versatile building block in their synthetic campaigns. We will move beyond simple data recitation to explore the strategic and practical considerations that underpin its effective application, drawing from field-proven insights to ensure both efficiency and success in the laboratory.

Section 1: Strategic Overview: A Bifunctional Linchpin

At its core, this compound is a bifunctional reagent of significant strategic value in medicinal chemistry. Its structure comprises a phenyl ring substituted with two key functional groups:

-

A highly reactive sulfonyl chloride (-SO2Cl) , which serves as an electrophilic "warhead" for coupling with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

-

A Boc-protected aniline (-NHBoc) , which is temporarily masked and can be unveiled in a subsequent step to provide a nucleophilic handle for further molecular elaboration.

This "protect-and-react" architecture allows for a controlled, sequential construction of complex molecular scaffolds, making it an indispensable tool for building libraries of sulfonamide-containing compounds, a motif present in numerous approved drugs. Its utility lies in its ability to act as a versatile linker, introducing a stable, functionalizable aromatic core into a target molecule.

Section 2: The Molecular Blueprint: Physicochemical & Structural Analysis

A thorough understanding of the reagent's properties is fundamental to its successful application. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 269747-25-3 | [1][2] |

| Molecular Formula | C11H14ClNO4S | [2] |

| Molecular Weight | 291.76 g/mol | |

| Appearance | Colorless to light yellow solid | [3] |

| Melting Point | 78-82 °C | [3] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; virtually insoluble in water. | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |

Structural Causality: The molecule's reactivity is a direct consequence of its structure. The powerful electron-withdrawing nature of the sulfonyl chloride group deactivates the aromatic ring, while also making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The bulky tert-butoxycarbonyl (Boc) group provides excellent steric and electronic protection for the aniline nitrogen, rendering it unreactive under the conditions required for sulfonamide formation. This orthogonality is the cornerstone of its strategic utility.

Section 3: The Core Application: Sulfonamide Synthesis Protocol

The primary function of this reagent is the synthesis of sulfonamides. The following protocol is a robust, self-validating system designed for high-yield synthesis.

Objective: To couple this compound with a generic primary amine (R-NH2).

Materials:

-

This compound (1.0 eq)

-

Primary amine (R-NH2) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA) (1.5 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Expert Insight: The use of anhydrous solvent is critical to prevent hydrolysis of the highly water-sensitive sulfonyl chloride, which would result in the formation of the unreactive sulfonic acid.

-

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling mitigates potential side reactions and prevents thermal degradation of sensitive substrates.

-

-

Base Addition: Add the base (Pyridine or TEA, 1.5 eq) to the solution and stir for 5 minutes.

-

Expert Insight: Pyridine is often the base of choice as it also acts as a nucleophilic catalyst. The base is essential to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

-

Nucleophile Addition: Slowly add a solution of the primary amine (R-NH2, 1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

-

Aqueous Workup:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Causality: The HCl wash removes excess base. The NaHCO3 wash removes any unreacted starting material that may have hydrolyzed and any remaining acidic impurities. The brine wash removes residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient). Validate the structure and purity of the final Boc-protected sulfonamide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram:

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Section 5: Safety and Handling: A Mandate for Safe Science

This reagent is corrosive and requires strict adherence to safety protocols. Failure to do so can result in severe chemical burns. [1]

| Hazard Category | Description & Precautionary Action |

|---|---|

| GHS Classification | Danger. H314: Causes severe skin burns and eye damage. [1] |

| Personal Protective Equipment (PPE) | Mandatory: Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is strongly recommended. |

| Handling | Use only in a well-ventilated chemical fume hood. [3]Avoid breathing dust. Wash hands thoroughly after handling. [4]Keep the container tightly closed and stored in a cool, dry place. [3] |

| Spill Response | Evacuate the area. Wear full PPE. Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Scoop into a sealed container for hazardous waste disposal. Do not use water. |

| First Aid | Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [4]Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [4]|

Section 6: Conclusion

This compound is more than a mere chemical; it is a strategic asset for the medicinal chemist. Its robust reactivity, coupled with the orthogonal protecting group strategy, provides a reliable and efficient pathway for the synthesis of diverse sulfonamide libraries. By understanding the causality behind the reaction protocols and adhering strictly to safety mandates, researchers can effectively integrate this powerful building block into their drug discovery pipelines, accelerating the journey towards novel therapeutic agents.

References

-

ChemBK. (2024). tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate. Retrieved from [Link]

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. StatPearls. Retrieved from [Link]

- Pasternak, A., & Wróbel, Z. (2010). Recent Methodologies for Carbamate Synthesis. Synthesis, 2010(20), 3405-3425.

- Kuchar, M., & Strop, P. (1974). Carbamates. In Progress in Medicinal Chemistry (Vol. 11, pp. 25-83). Elsevier.

Sources

Solubility Profile of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate: A Guide to Experimental Determination for a Reactive Intermediate

An In-depth Technical Guide for Researchers

Executive Summary

Tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a pivotal reagent in modern organic synthesis, particularly valued for its role in constructing sulfonamides and as a versatile protecting group. However, its utility in drug development and process chemistry is contingent upon a thorough understanding of its solubility, which dictates reaction kinetics, purification strategies, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, moving beyond simple data points to address a critical, field-proven insight: the inherent reactivity of the sulfonyl chloride moiety profoundly influences solvent selection and the interpretation of solubility data. We present a validated experimental framework designed to empower researchers to accurately determine solubility while ensuring the chemical integrity of the compound.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is governed by its structure, polarity, and capacity for intermolecular interactions. This compound is a molecule of contrasts, containing functional groups with disparate physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 269747-25-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄ClNO₄S | [3] |

| Molecular Weight | 291.75 g/mol | [1] |

| Appearance | Colorless to light yellow solid | [3] |

| Melting Point | 78-82 °C | [3] |

| Purity | Typically ≥98% | [2] |

| Key Functional Groups | tert-Butoxycarbonyl (Boc), Aromatic Ring, Sulfonyl Chloride (-SO₂Cl) | N/A |

| H-Bond Acceptors | 4 | [4] |

| H-Bond Donors | 1 | [4] |

The Principle of "Like Dissolves Like"

The solubility of this compound is a balance between its components:

-

Non-Polar Character: The phenyl ring and the bulky tert-butyl group contribute significant non-polar character, suggesting solubility in solvents like toluene and chlorinated hydrocarbons.

-

Polar Character: The carbamate and sulfonyl groups introduce strong polarity and dipole moments. The carbamate's N-H group can act as a hydrogen bond donor, while the carbonyl and sulfonyl oxygens are hydrogen bond acceptors.[4] This suggests affinity for polar solvents.

Critical Insight: The Impact of the Sulfonyl Chloride Moiety on Stability

The dominant feature governing solvent selection is the highly electrophilic sulfonyl chloride group. This group is susceptible to nucleophilic attack, which can be misinterpreted as dissolution.

-

Reaction with Protic Solvents: Protic solvents, such as water and alcohols, are nucleophiles that can react with the sulfonyl chloride. This process, known as solvolysis, results in the formation of the corresponding sulfonic acid or sulfonate ester, respectively.[5][6] This is not a true measure of physical solubility but rather a chemical decomposition pathway.

-

Hydrolysis: Even in nominally aprotic solvents, trace amounts of water can lead to slow hydrolysis of the sulfonyl chloride to the sulfonic acid.[4][7] Therefore, the use of anhydrous solvents is paramount for accurate solubility determination.

Known Qualitative Solubility Profile

Publicly available data on the solubility of this compound is primarily qualitative.

Table 2: Qualitative Solubility Data

| Solvent | Solubility Description | Interpretation & Causality |

| Water | Almost Insoluble | The large, non-polar carbocyclic and alkyl groups dominate, overcoming the polarity of the sulfonyl and carbamate moieties. The compound is also reactive with water.[3][5] |

| Ethanol | Slightly Soluble | Limited solubility is expected due to the mixed polarity. However, the observed "solubility" may be partially due to a slow solvolysis reaction with the alcohol, forming an ethyl sulfonate ester.[3][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent, capable of solvating both the polar and non-polar regions of the molecule effectively without reacting.[3] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that provides a favorable environment for dissolution without degradation.[3] |

Due to the lack of comprehensive quantitative data, a reliable experimental protocol is essential.

A Validated Protocol for Determining Solubility

This protocol is designed to provide accurate, reproducible solubility data by prioritizing the chemical stability of the solute. It is a self-validating system that includes a final check to ensure no degradation has occurred.

Guiding Principles & Solvent Selection

-

Prioritize Stability: Only use dry, aprotic solvents to prevent solvolysis.

-

Use Anhydrous Conditions: Employ dry glassware and high-purity anhydrous solvents (<50 ppm H₂O) to minimize hydrolysis.

-

Cover a Polarity Range: Select a set of solvents that span a useful range of polarities to build a comprehensive profile.

Recommended Test Solvents (Aprotic):

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Acetone

-

Toluene

Experimental Workflow Diagram

The following diagram outlines the logical flow for determining solubility, incorporating crucial stability checks.

Caption: Workflow for semi-quantitative solubility determination.

Step-by-Step Methodology (Semi-Quantitative)

This method determines an approximate solubility range (e.g., 50-100 mg/mL).

-

Preparation: Accurately weigh 25 mg (± 0.1 mg) of this compound into a dry 4 mL glass vial equipped with a small magnetic stir bar.

-

Solvent Addition: Add the selected anhydrous solvent in 0.25 mL increments using a calibrated pipette.

-

Equilibration: After each addition, cap the vial and stir vigorously for 2-3 minutes at a controlled ambient temperature (e.g., 25°C).

-

Observation: Visually inspect the solution against a dark background.

-

If all solid has dissolved, the compound is soluble at the current concentration. Record this and proceed to the next solvent addition.

-

If solid remains, continue adding solvent in 0.25 mL increments until complete dissolution is achieved or a total volume of 5 mL is reached.

-

-

Calculation: Calculate the solubility based on the total volume of solvent required for complete dissolution. For example, if 25 mg dissolves completely in 0.5 mL, the solubility is 50 mg/mL. If it does not dissolve in 5 mL, the solubility is <5 mg/mL.

-

Self-Validation (CRITICAL): After determining the dissolution point, take an aliquot of the clear solution and spot it on a TLC plate next to a freshly prepared standard of the starting material. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). A single spot matching the Rf of the standard confirms the compound's integrity. Alternatively, evaporate the solvent from a small aliquot and acquire a quick ¹H NMR spectrum to confirm the absence of degradation products like the corresponding sulfonic acid.

Data Interpretation & Conceptual Visualization

The results from the protocol can be categorized to create a practical solubility profile.

Table 3: Solubility Classification

| Category | Solubility Range (mg/mL) |

| Very Soluble | > 100 |

| Freely Soluble | 30 - 100 |

| Soluble | 10 - 30 |

| Sparingly Soluble | 1 - 10 |

| Insoluble | < 1 |

The interplay between the compound's structure and solvent properties determines the outcome.

Caption: Relationship between compound structure, solvent choice, and outcome.

Safety & Handling Precautions

This compound is a hazardous substance that requires careful handling.

-

Corrosive: The compound is corrosive and can cause severe skin burns and eye damage.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Ventilation: Conduct all experiments in a well-ventilated chemical fume hood to avoid inhalation of dust.[3]

-

Accidental Release: In case of a spill, avoid generating dust. Collect the material using appropriate methods for hazardous waste disposal.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., 2-8°C).

Conclusion

References

-

ChemBK. (2024, April 10). tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate. Retrieved from [Link]

-

Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 748-764. Retrieved from [Link]

-

Aaron Chemicals LLC. (n.d.). This compound. Retrieved from [Link]

Sources

Guide to the Stability and Storage of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Bifunctional Reagent

Tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a pivotal reagent in modern organic synthesis and medicinal chemistry. Its utility lies in its bifunctional nature, possessing a reactive sulfonyl chloride group and a stable, acid-labile tert-butoxycarbonyl (Boc) protected amine. This structure allows for the direct introduction of a Boc-protected aminophenylsulfonyl moiety onto a wide range of nucleophiles, a common scaffold in the development of sulfonamide-based therapeutics.[1][2] The integrity of this reagent is paramount; its degradation not only reduces reaction yields but can also introduce impurities that complicate purification and compromise the quality of downstream products. This guide provides a comprehensive overview of the intrinsic chemical stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment.

Molecular Architecture and Inherent Reactivity

To understand the stability of this compound, one must first appreciate the interplay of its constituent functional groups. The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This group is inherently susceptible to nucleophilic attack, a characteristic that defines both its synthetic utility and its primary route of degradation.

-

Sulfonyl Chloride (-SO₂Cl): This is the most reactive site on the molecule. Aryl sulfonyl chlorides are known to be sensitive to hydrolysis and are generally less stable than their sulfonyl fluoride counterparts.[3] The presence of the electron-donating carbamate group para to the sulfonyl chloride can slightly modulate its reactivity, but it remains a potent electrophile.

-

Carbamate Linkage (-NH-Boc): The tert-butoxycarbonyl (Boc) group is a robust protecting group under neutral and basic conditions. However, it is designed to be cleaved under acidic conditions. This lability becomes a critical factor in the compound's degradation profile, as acidic byproducts can catalyze its removal.[4]

The inherent tension between the moisture-sensitive sulfonyl chloride and the acid-sensitive Boc group dictates the necessary conditions for storage and handling.

Primary Degradation Pathways: A Mechanistic Perspective

The degradation of this compound is primarily driven by its reaction with ambient moisture, leading to a cascade of subsequent reactions.

Hydrolysis: The Inevitable Reaction with Water

The most significant and immediate threat to the integrity of the compound is hydrolysis. The sulfonyl chloride group reacts readily with water to form the corresponding sulfonic acid, tert-Butyl (4-(sulfonamidophenyl))carbamate, and hydrochloric acid (HCl).[5][6] This reaction is irreversible and represents a direct loss of the active reagent.

Figure 1: Primary degradation pathway via hydrolysis of the sulfonyl chloride group.

Acid-Catalyzed Deprotection: A Secondary Degradation Cascade

The hydrochloric acid generated during hydrolysis creates an acidic microenvironment that can initiate a secondary degradation pathway: the cleavage of the Boc protecting group. This acid-catalyzed deprotection yields 4-aminobenzenesulfonyl chloride. This new impurity is itself highly reactive and can participate in further unwanted side reactions, including self-condensation or reaction with the parent compound.

Figure 2: Secondary degradation via acid-catalyzed removal of the Boc protecting group.

Recommended Storage and Handling Protocols

To mitigate these degradation pathways, strict adherence to proper storage and handling procedures is essential. The goal is to create an environment that is cool, dry, and inert.

Core Storage Conditions

The following conditions are based on supplier recommendations and an understanding of the compound's chemical vulnerabilities.[1][7]

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Slows the rate of all potential degradation reactions, including hydrolysis and thermolysis. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[7] |

| Container | Tightly sealed, opaque glass vial | Prevents ingress of moisture and light. Glass is preferred for its inertness. |

| Environment | Dry location, preferably in a desiccator | Provides an additional barrier against ambient humidity.[1] |

Safe Handling Practices

Due to its corrosive nature, appropriate personal protective equipment (PPE) and handling techniques are mandatory.[8]

-

Engineering Controls: Always handle the solid compound and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical safety goggles, and a flame-retardant lab coat. The compound is classified as causing severe skin burns and eye damage.[8]

-

Dispensing: Use dry glassware and tools. When weighing, perform the operation swiftly to minimize exposure to atmospheric moisture. For preparing solutions, use anhydrous solvents from a sealed bottle or a solvent purification system.

-

Incompatibilities: Avoid contact with water, strong oxidizing agents, strong bases, and alcohols.[9]

Protocol for Stability Assessment

A self-validating system requires empirical data. The following protocol outlines a standard workflow for conducting an accelerated stability study to determine the compound's shelf-life under various conditions.

Experimental Workflow: Accelerated Stability Study

This study exposes the compound to stressed conditions to predict its long-term stability.

Sources

- 1. chembk.com [chembk.com]

- 2. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 269747-25-3|this compound|BLD Pharm [bldpharm.com]

- 8. 269747-25-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

potential applications of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate in organic synthesis

An In-depth Technical Guide to the Applications of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate in Organic Synthesis

Introduction: A Bifunctional Reagent for Modern Synthesis

This compound, also known as 4-(Boc-amino)benzenesulfonyl chloride, is a versatile bifunctional reagent that has found significant utility in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure uniquely combines a highly reactive sulfonyl chloride group with a tert-butyloxycarbonyl (Boc)-protected aniline. This arrangement allows for the selective introduction of a p-aminobenzenesulfonyl moiety, a common structural motif in pharmacologically active compounds. The Boc protecting group offers the distinct advantage of being stable under the conditions required for sulfonamide formation, yet readily removable under acidic conditions, providing a synthetic handle for further molecular elaboration.

This guide provides an in-depth exploration of the core applications of this reagent, focusing on the underlying chemical principles, practical experimental protocols, and its strategic importance in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 269747-25-3[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₄ClNO₄S[6][7] |

| Molecular Weight | 291.75 g/mol [6][7] |

| Appearance | Colorless to light yellow solid[8] |

| Melting Point | 78-82 °C[8] |

| Solubility | Soluble in common organic solvents like DMSO and DMF; slightly soluble in ethanol; almost insoluble in water.[8] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[2] |

Core Application 1: Synthesis of N-Boc-Protected Sulfonamides

The most direct application of this compound is the synthesis of N-Boc-protected sulfonamides. The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with nucleophilic primary and secondary amines to form a stable sulfonamide linkage.

Causality and Strategic Advantage

The strategic value of this reagent lies in its ability to introduce a protected aniline precursor. Direct chlorosulfonation of aniline is often problematic and can lead to side reactions. By using the Boc-protected form, the reaction is clean and high-yielding. The resulting product contains a latent amino group that can be unmasked at a later synthetic stage. This two-step approach of sulfonamide formation followed by deprotection is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with diverse functionalities. The Boc group is stable to the basic conditions (e.g., pyridine, triethylamine) typically used for sulfonamide synthesis, ensuring its integrity during the key bond-forming step.[9]

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: General Synthesis of a Sulfonamide

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 mmol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 mmol, 1.5 eq.) or pyridine (1.5 mmol, 1.5 eq.), to the stirred solution.

-

Reagent Addition: Slowly add a solution of this compound (1.1 mmol, 1.1 eq.) in the same solvent to the amine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Core Application 2: A Key Building Block in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, antibiotics, and anti-inflammatory drugs. This compound serves as an invaluable building block for introducing the p-aminobenzenesulfonamide moiety, which is critical for the biological activity of many drugs.

Field-Proven Insight: Synthesis of Celecoxib Analogues

A prominent example of this application is in the synthesis of analogues of Celecoxib, a selective COX-2 inhibitor used to treat arthritis and inflammation.[10] The molecular structure of Celecoxib features a 1,5-diarylpyrazole core with a p-sulfonamidophenyl group attached to one of the nitrogen atoms of the pyrazole ring.[10]

Using this compound, medicinal chemists can readily synthesize novel analogues by first constructing the pyrazole core and then reacting it with the reagent to install the Boc-protected sulfonamide "tail". Subsequent deprotection of the Boc group yields the primary sulfonamide, which is crucial for binding to the COX-2 enzyme. This strategy allows for rapid diversification of the other aryl ring to explore structure-activity relationships (SAR) and develop new drug candidates with improved potency or selectivity.[11][12][13]

Caption: Synthesis pathway for Celecoxib analogues.

Core Application 3: Amine Protection and Deprotection Strategy

The dual functionality of the reagent is pivotal. While the sulfonyl chloride provides the reactive center, the Boc-protected amine offers a stable, masked functional group that can be revealed when needed.

The Deprotection Step: Unveiling the Amine

The removal of the Boc group is a standard and reliable transformation in organic synthesis, typically achieved under acidic conditions.[9] The most common method involves treating the Boc-protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[14] The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[9]

This deprotection step transforms the molecule, providing a new nucleophilic site (the primary aniline) that can be used for a wide range of subsequent reactions, such as acylation, alkylation, or diazotization, further expanding the synthetic possibilities.

Caption: Boc deprotection workflow to yield a free amine.

Experimental Protocol: Boc-Group Deprotection

-

Dissolution: Dissolve the N-Boc-protected sulfonamide (1.0 mmol) in anhydrous dichloromethane (DCM, 5-10 mL) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Then, wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine, which can be further purified if necessary.

Synthesis of the Reagent

The preparation of this compound is a straightforward two-step process, making it an accessible reagent.[8]

-

Boc Protection: p-Aminobenzenesulfonic acid is first reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to protect the amino group, yielding tert-butyl (4-sulfophenyl)carbamate.[8]

-

Chlorosulfonation: The resulting sulfonate is then treated with a chlorinating agent, such as thionyl chloride or chlorosulfonic acid, to convert the sulfonic acid moiety into the desired sulfonyl chloride.[8]

Safety Information

This compound is an irritant and corrosive compound.[8] It is also moisture-sensitive due to the reactivity of the sulfonyl chloride group.

-

Handling: Always handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and the respiratory tract.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.[8] The compound should be kept under an inert atmosphere.[2]

Conclusion

This compound is a powerful and highly versatile reagent in organic synthesis. Its bifunctional nature allows for the efficient and strategic introduction of a protected p-aminobenzenesulfonamide group. This capability is particularly valuable in medicinal chemistry for the synthesis of sulfonamide-containing drug candidates, such as analogues of Celecoxib. The reliability of both the sulfonamide formation and the subsequent Boc-deprotection makes this reagent a trusted component in the synthetic chemist's toolbox for constructing complex molecular architectures.

References

-

tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate - ChemBK. (2024). ChemBK. [Link]

-

Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. (2013). PubMed. [Link]

-

Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. (2022). PubMed. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). PubMed Central. [Link]

-

TERT-BUTYL [4-(CHLOROSULFONYL)PHENYL]CARBAMATE | 269747-25-3. (n.d.). Molbase. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses. [Link]

-

Synthesis of Celecoxib and Structural Analogs- A Review. (2021). ResearchGate. [Link]

-

Benzenesulfonyl chloride. (n.d.). Organic Syntheses. [Link]

- Process for the preparation of substituted benzene sulfonyl chlorides. (2021).

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. [Link]

-

An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides. (2002). ResearchGate. [Link]

-

This compound. (n.d.). Aaron Chemicals. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Chemistry Portal. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. (2020). ResearchGate. [Link]

-

Sulfonyl Chlorides. (2021). YouTube. [Link]

-

This compound. (n.d.). Amerigo Scientific. [Link]

- Process for the preparation of 4- chlorobenzenesulfonyl chloride. (1986).

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. TERT-BUTYL [4-(CHLOROSULFONYL)PHENYL]CARBAMATE | 269747-25-3 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. TERT-BUTYL [4-(CHLOROSULFONYL)PHENYL]CARBAMATE | 269747-25-3 [amp.chemicalbook.com]

- 5. 269747-25-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. 269747-25-3 | MFCD10697736 | this compound [aaronchem.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

The Strategic Utility of tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate in Modern Medicinal Chemistry: An In-Depth Technical Guide

Introduction: The Quest for Molecular Efficiency in Drug Discovery

In the intricate landscape of medicinal chemistry, the efficiency of a synthetic route is not merely a measure of yield, but a reflection of strategic foresight. The ability to introduce key pharmacophoric elements and manipulate functional groups with precision is paramount to the rapid development of novel therapeutics. It is in this context that bifunctional building blocks have emerged as indispensable tools, streamlining complex syntheses and enabling the exploration of diverse chemical space. Among these, tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate has garnered significant attention as a versatile and highly valuable reagent.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its properties to a nuanced discussion of its strategic applications. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its utility through a relevant case study in the synthesis of a well-established pharmaceutical agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block to accelerate their discovery programs.

Core Attributes of a Versatile Building Block

This compound, with the chemical formula C₁₁H₁₄ClNO₄S, is a stable, crystalline solid that presents two key reactive sites: a highly electrophilic sulfonyl chloride and a Boc-protected aniline.[1][2] This dual functionality is the cornerstone of its strategic importance in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₄S | [2] |

| Molecular Weight | 291.75 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 78-82 °C | [1] |

| Solubility | Soluble in common organic solvents (DMSO, DMF); slightly soluble in ethanol; insoluble in water. | [1] |

| Storage | 2-8°C, under inert gas. | [2] |

The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen is a critical feature. It imparts stability to the molecule and allows for the selective reaction of the sulfonyl chloride moiety.[4] The Boc group can be readily removed under acidic conditions, unmasking the aniline for subsequent functionalization.[4] This orthogonal protecting group strategy is a fundamental concept in modern organic synthesis, enabling the stepwise construction of complex molecules.[5]

The Synthetic Logic: A Tale of Two Reactivities

The utility of this compound stems from its ability to participate in two distinct and highly valuable transformations: the formation of sulfonamides and the introduction of a protected aniline synthon.

The Sulfonamide Connection: A Privileged Pharmacophore

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents, including diuretics, antibiotics, and hypoglycemic agents. The sulfonyl chloride moiety of our building block reacts readily with primary and secondary amines to form stable sulfonamide linkages.

Caption: General workflow for sulfonamide synthesis.

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid. The choice of base is crucial for scavenging the HCl byproduct and driving the reaction to completion.

The Protected Aniline: A Gateway to Diverse Functionality

Following the formation of the sulfonamide, the Boc-protected aniline can be deprotected under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free aniline. This newly exposed functional group can then be further elaborated, for instance, by acylation, alkylation, or participation in cross-coupling reactions.

Caption: Sequential deprotection and functionalization workflow.

This two-stage reactivity allows for the controlled and sequential introduction of two distinct functionalities, a powerful strategy for building molecular complexity.

Field-Proven Methodologies: From Bench to Application

The following protocols are presented as a guide for the practical application of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

Protocol 1: General Synthesis of N-Substituted Sulfonamides

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).

-

Causality: The reaction is performed at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. The base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

-

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine starting material. Slow addition helps to maintain temperature control.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Deprotection of the Aniline Moiety

This protocol describes the removal of the Boc protecting group to yield the free aniline.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the Boc-protected sulfonamide (1.0 eq.) in dichloromethane.

-

Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) to the solution at room temperature.

-

Causality: TFA is a strong acid that effectively cleaves the Boc group, generating the volatile byproducts isobutylene and carbon dioxide. The reaction is typically rapid at room temperature.

-

-

Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer, concentrate, and if necessary, purify the product by chromatography or recrystallization.

Case Study: The Synthesis of Glibenclamide

To illustrate the practical utility of this compound, we will examine its application in a synthetic route towards Glibenclamide, a potent second-generation sulfonylurea used in the management of type 2 diabetes mellitus.

Sources

reactivity of the chlorosulfonyl group in tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

An In-Depth Technical Guide to the Reactivity of the Chlorosulfonyl Group in tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal bifunctional reagent in modern organic synthesis. We will dissect the reactivity of its highly electrophilic chlorosulfonyl group, contextualize its function opposite the stable Boc-protecting group, and provide actionable protocols for its application. This document is intended for researchers, scientists, and drug development professionals who leverage complex building blocks to construct novel molecular architectures.

Introduction: A Tale of Two Moieties

At the heart of advanced synthetic chemistry lies the principle of controlled, selective reactivity. This compound, also known as N-Boc-4-aminobenzenesulfonyl chloride, epitomizes this principle. It is a strategically designed molecule featuring two distinct functional domains:

-

An Electrophilic Core: The arylsulfonyl chloride (-SO₂Cl) group, a powerful electrophile poised for reaction with a wide array of nucleophiles.

-

A Masked Nucleophile: A Boc-protected aniline, which remains inert during the primary reactions of the sulfonyl chloride but can be unmasked in a subsequent, orthogonal step.

This dual nature makes it an invaluable linker and scaffold component in medicinal chemistry for the synthesis of sulfonamide-based drugs and in the field of bioconjugation for modifying biological macromolecules.[1][2] This guide will explore the fundamental reactivity, strategic applications, and practical methodologies associated with this versatile reagent.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's physical properties is the foundation for its effective use in the laboratory.

Structure:

Figure 1. Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 269747-25-3[3][4][5][6] |

| Molecular Formula | C₁₁H₁₄ClNO₄S[3][7] |

| Molecular Weight | 291.76 g/mol |

| Appearance | Colorless to light yellow solid[8] |

| Melting Point | 78-82 °C[8] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, THF, and DCM; sparingly soluble in ethanol; and nearly insoluble in water.[8] |

Synthesis of the Reagent: A Two-Step Workflow

The preparation of this compound is a logical sequence designed to first protect the amine and then install the reactive sulfonyl chloride.

-

Boc Protection: The synthesis typically begins with the protection of an aniline precursor, such as p-aminobenzenesulfonic acid, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] This step masks the nucleophilic amino group, preventing it from interfering in the subsequent chlorination step.

-

Chlorosulfonylation: The Boc-protected intermediate is then reacted with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride in the presence of a catalyst, to convert the sulfonic acid or a related precursor into the highly reactive sulfonyl chloride.[8][9]

This sequence ensures the final product has the desired orthogonal functionalities.

Diagram 1: Synthetic workflow for the preparation of the title reagent.

Core Reactivity: The Electrophilic Sulfonyl Chloride

The synthetic utility of this reagent is dominated by the chemistry of the chlorosulfonyl group. The sulfur atom is rendered highly electrophilic by the strong inductive effect of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles.

Primary Reaction: Sulfonamide Formation

The most prevalent and synthetically valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines.[10][11] This transformation is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a bioisostere of the amide bond and is present in a vast number of pharmaceuticals.[12]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution-like mechanism.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

-

Chloride Elimination: The intermediate collapses, expelling a chloride ion as a good leaving group and forming the stable sulfonamide S-N bond.

Causality in Experimental Design: This reaction is almost universally conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base is not merely an additive; it is critical. It serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. Without a base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively quenching the reaction.

Diagram 2: Mechanism of sulfonamide formation.

Orthogonal Stability: The Role of the Boc Group

The brilliance of this reagent's design lies in the orthogonality of its two functional groups. The tert-butoxycarbonyl (Boc) group is a robust carbamate protecting group that is stable to the basic and nucleophilic conditions required for sulfonamide formation.[13][14]

-

During Sulfonylation: The Boc group remains intact, ensuring that the aniline nitrogen does not interfere with the desired reaction at the sulfonyl chloride.

-

Post-Sulfonylation: Once the sulfonamide is formed, the Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid [TFA] in dichloromethane [DCM], or HCl in methanol) to reveal the free aniline.[15]

This selective deprotection opens a synthetic handle for further functionalization, such as amide coupling or arylation, allowing for the construction of complex molecules in a controlled, stepwise manner.

Sources

- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylation Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 269747-25-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. TERT-BUTYL [4-(CHLOROSULFONYL)PHENYL]CARBAMATE | 269747-25-3 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C11H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 8. chembk.com [chembk.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. cbijournal.com [cbijournal.com]

- 12. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Methodological & Application

Reaction Conditions for Coupling tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate with Amines: A Detailed Application and Protocol Guide

An Application Guide for Researchers